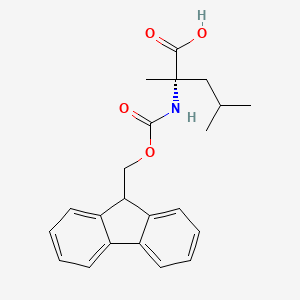

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid

描述

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367,44 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid, also known as Fmoc-alpha-Me-L-Leu-OH, is the amine group of amino acids . This compound is used as a protecting group for amines in peptide synthesis .

Mode of Action

Fmoc-alpha-Me-L-Leu-OH acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This protection allows for the selective formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The use of Fmoc-alpha-Me-L-Leu-OH is integral to the process of solid-phase peptide synthesis (SPPS) . In this method, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group is removed by secondary amines such as piperidine, allowing the next amino acid to be added .

Result of Action

The use of Fmoc-alpha-Me-L-Leu-OH enables the efficient and selective synthesis of peptides, including those of significant size and complexity . This has made it an extremely valuable resource for research in proteomics and drug discovery .

Action Environment

The action of Fmoc-alpha-Me-L-Leu-OH is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it is removed under basic conditions . Therefore, the pH of the reaction environment is a key factor in its efficacy. Additionally, the compound should be stored in a freezer to maintain its stability .

生化分析

Biochemical Properties

Fmoc-alpha-Me-L-Leu-OH plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . This property makes Fmoc-alpha-Me-L-Leu-OH a valuable tool in peptide synthesis and proteomics studies .

Molecular Mechanism

The molecular mechanism of Fmoc-alpha-Me-L-Leu-OH is primarily associated with its role in peptide synthesis. The Fmoc group serves as a protecting group for the amine group during peptide bond formation . Once the peptide bond is formed, the Fmoc group can be removed, allowing for the continuation of the peptide chain .

Temporal Effects in Laboratory Settings

It is known that the Fmoc group is rapidly removed by base, suggesting that the effects of Fmoc-alpha-Me-L-Leu-OH in peptide synthesis reactions may be relatively short-lived .

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, often referred to as Fmoc-L-Leucine, is a synthetic compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is significant in biochemical research and pharmaceutical applications due to its unique structural properties and biological activities.

- Chemical Formula : CHNO

- Molecular Weight : 367.44 g/mol

- CAS Number : 139551-74-9

- Synonyms : N-Alpha-(9-Fluorenylmethoxycarbonyl)-Gamma-Methyl-L-Leucine

Biological Significance

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid is primarily associated with its role as a protected amino acid in peptide synthesis. The Fmoc group enhances the stability and solubility of the amino acid, facilitating its use in various biochemical applications.

1. Role in Peptide Synthesis

The Fmoc protecting group is widely utilized in solid-phase peptide synthesis (SPPS). The protection allows for selective reactions without interference from the amino group, enabling the formation of complex peptides with high purity and yield. Studies have demonstrated that peptides synthesized using Fmoc chemistry exhibit improved stability and bioactivity compared to those synthesized with other protective groups .

2. Pharmacological Applications

Research indicates that compounds with similar structures to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid may possess diverse pharmacological properties, including:

- Antimicrobial Activity : Fluorenone derivatives have shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli. The structural modifications present in these compounds can enhance their ability to penetrate bacterial membranes and exert inhibitory effects .

- Anticancer Properties : Some derivatives of fluorenone have been identified as topoisomerase inhibitors, which are crucial in cancer therapy due to their ability to interfere with DNA replication and repair processes. The introduction of specific substituents has been linked to increased antiproliferative activity against cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various fluorenone derivatives, including those related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid). Results indicated that certain derivatives exhibited significant inhibition against both planktonic and biofilm forms of bacteria, emphasizing the importance of structural modifications in enhancing biological activity .

- Peptide Synthesis Optimization : Research focusing on optimizing peptide synthesis protocols using Fmoc-protected amino acids highlighted the advantages of using (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid). The study reported higher yields and purities in synthesized peptides compared to traditional methods, showcasing its utility in drug development .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 367.44 g/mol |

| CAS Number | 139551-74-9 |

| Antimicrobial Activity | Effective against MRSA |

| Antitumor Activity | Topoisomerase inhibition |

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQDQIGTIVQHMG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206986 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312624-65-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312624-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。